Nitd-688
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2407227-31-8 |
|---|---|
Molecular Formula |
C25H32N4O3S2 |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C25H32N4O3S2/c1-25(2)13-22-21(16-29(25)15-18-6-4-3-5-7-18)20(14-26)24(33-22)28-23(30)12-17-8-10-19(11-9-17)34(27,31)32/h8-11,18H,3-7,12-13,15-16H2,1-2H3,(H,28,30)(H2,27,31,32) |
InChI Key |
CIWCVIPQAHRJNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CN1CC3CCCCC3)C(=C(S2)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)N)C#N)C |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of NITD-688: A Technical Guide to a Pan-Serotype Dengue Virus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV), a mosquito-borne flavivirus, poses a significant global health threat with four circulating serotypes (DENV-1, -2, -3, and -4). The absence of a broadly effective vaccine and specific antiviral therapies underscores the urgent need for potent drug candidates. NITD-688 has emerged as a promising pan-serotype DENV inhibitor, currently advancing through clinical trials. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, focusing on its interaction with the viral non-structural protein 4B (NS4B) and the subsequent disruption of the viral replication complex. This document is intended to serve as a comprehensive resource for researchers in the field of virology and drug development.
Core Mechanism of Action: Targeting the DENV NS4B-NS3 Interaction
This compound exerts its antiviral activity by directly targeting the DENV non-structural protein 4B (NS4B). NS4B is a small, hydrophobic, multi-pass transmembrane protein that is a critical component of the viral replication complex (RC). The primary mechanism of action of this compound involves the disruption of the essential interaction between NS4B and another non-structural protein, NS3. The NS3 protein possesses both serine protease and NTPase/RNA helicase activities, which are vital for viral polyprotein processing and RNA replication, respectively.
By binding to NS4B, this compound allosterically inhibits the NS4B-NS3 interaction, which is crucial for the proper functioning of the replication complex. This disruption prevents the efficient replication of the viral genome, ultimately leading to a potent antiviral effect across all four DENV serotypes.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the proposed mechanism of action of this compound.
In-Depth Technical Guide: The Molecular Target of NITD-688
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target and mechanism of action of NITD-688, a promising pan-serotype inhibitor of the Dengue virus (DENV). The information presented is curated from publicly available research to support ongoing drug discovery and development efforts in the field of antiviral therapeutics.
Executive Summary
This compound is a potent, orally bioavailable small molecule inhibitor of the Dengue virus. Its direct molecular target has been identified as the viral nonstructural protein 4B (NS4B) . By binding to NS4B, this compound allosterically inhibits the crucial interaction between NS4B and another viral nonstructural protein, NS3. This disruption of the NS4B-NS3 complex is a key event that leads to the inhibition of viral RNA replication, ultimately suppressing the propagation of the virus. This compound has demonstrated efficacy against all four serotypes of the Dengue virus in preclinical studies.
Molecular Target: Dengue Virus NS4B
The primary molecular target of this compound is the Dengue virus nonstructural protein 4B (NS4B).[1] NS4B is a small, hydrophobic, transmembrane protein that is a critical component of the viral replication complex. It is localized to the endoplasmic reticulum membrane of infected host cells and plays a multifactorial role in the viral life cycle, including:
-
Scaffolding the Replication Complex: NS4B is essential for the proper assembly and function of the viral replication machinery.
-
Modulating Host Immune Response: NS4B has been shown to antagonize the host's innate immune response, particularly the interferon signaling pathway.
-
Interaction with other Viral Proteins: NS4B interacts with several other DENV nonstructural proteins, including NS3, to facilitate viral replication.
Mechanism of Action
This compound exerts its antiviral effect by specifically disrupting the interaction between DENV NS4B and the viral helicase and protease, NS3.[2][3][4][5][6][7] This mechanism can be broken down into the following key steps:
-
Direct Binding to NS4B: this compound directly binds to a specific site on the NS4B protein.[2][3][4][5][6][7]
-
Allosteric Inhibition of NS4B-NS3 Interaction: The binding of this compound to NS4B induces a conformational change in NS4B that prevents its interaction with NS3. This is a critical step as the NS4B-NS3 interaction is essential for efficient viral RNA replication.
-
Disruption of the Viral Replication Complex: By inhibiting the formation of the NS4B-NS3 complex, this compound disrupts the architecture and function of the viral replication machinery.
-
Inhibition of Viral RNA Synthesis: The ultimate consequence of this disruption is the potent inhibition of viral RNA synthesis, leading to a reduction in viral load.
Notably, this compound has been shown to not only prevent the formation of new NS4B-NS3 complexes but also to disrupt pre-existing ones.[3][4][5][6][7]
Signaling Pathway Diagram
Caption: DENV NS4B-NS3 interaction and its inhibition by this compound.
Quantitative Data
The following tables summarize the reported quantitative data for the binding affinity and antiviral potency of this compound.
Table 1: Binding Affinity of this compound to DENV NS4B
| DENV Serotype | Binding Affinity (Kd, nM) |
| DENV-1 | 437 |
| DENV-2 | 84 |
| DENV-3 | ~84 |
| DENV-4 | Not explicitly stated, but ranked lower than DENV-2 and DENV-3 |
Data obtained from Isothermal Titration Calorimetry (ITC) experiments.[2]
Table 2: In Vitro Antiviral Activity of this compound
| DENV Serotype | EC50 (nM) | Cell Line |
| DENV-1 | 38 | Not specified in snippet |
| DENV-2 | 8 | Not specified in snippet |
| DENV-3 | Not explicitly stated, but similar to DENV-2 | Not specified in snippet |
| DENV-4 | Not explicitly stated, but less potent than DENV-2 and DENV-3 | Not specified in snippet |
| DENV-2 | 0.94 | Peripheral Blood Mononuclear Cells (PBMCs) |
EC50 values represent the concentration of the compound required to inhibit viral activity by 50%.[8]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the molecular target and mechanism of action of this compound.
Recombinant DENV NS4B Protein Expression and Purification
A robust method for expressing and purifying recombinant DENV NS4B is crucial for in vitro binding and functional assays.
Protocol:
-
Cloning: The DNA sequence encoding the full-length DENV NS4B is cloned into an expression vector (e.g., pET vector) with an N-terminal affinity tag (e.g., Hexa-histidine tag).
-
Transformation: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: Bacterial cultures are grown to an optimal density and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Membrane Fractionation: Cells are harvested and lysed. The membrane fraction containing NS4B is isolated by centrifugation.
-
Solubilization: The membrane pellet is solubilized using a detergent such as n-dodecyl-β-D-maltoside (DDM).
-
Affinity Chromatography: The solubilized protein is purified using Ni-NTA affinity chromatography to capture the His-tagged NS4B.
-
Size-Exclusion Chromatography: Further purification is achieved by size-exclusion chromatography to obtain a homogenous preparation of recombinant NS4B.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon biomolecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Generalized Protocol for this compound and NS4B:
-
Sample Preparation:
-
Recombinant DENV NS4B is dialyzed extensively against the desired ITC buffer.
-
This compound is dissolved in the same final dialysis buffer to the desired concentration. It is critical to match the buffer composition of the protein and ligand solutions to minimize heats of dilution.
-
-
ITC Instrument Setup:
-
The ITC instrument (e.g., a MicroCal ITC200) is thoroughly cleaned and equilibrated with the ITC buffer.
-
The sample cell is loaded with the NS4B protein solution (typically in the low µM range).
-
The injection syringe is loaded with the this compound solution (typically 10-20 fold higher concentration than the protein).
-
-
Titration:
-
A series of small injections of the this compound solution are made into the NS4B solution in the sample cell at a constant temperature.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The raw ITC data (heat change per injection) is integrated and plotted against the molar ratio of this compound to NS4B.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in a cellular context. This method was employed to demonstrate that this compound disrupts the interaction between NS4B and NS3.
Protocol:
-
Cell Culture and Transfection:
-
HEK 293T cells are cultured to an appropriate confluency.
-
Cells are co-transfected with plasmids expressing tagged versions of DENV NS4B (e.g., Flag-tagged) and NS3 (e.g., HA-tagged).
-
-
Compound Treatment:
-
At a specified time post-transfection, cells are treated with either this compound or a vehicle control (e.g., DMSO) for a defined period.
-
-
Cell Lysis:
-
Cells are washed with cold PBS and lysed in a suitable Co-IP lysis buffer (e.g., containing Tris-HCl, NaCl, a mild detergent like DDM, and protease inhibitors).
-
-
Immunoprecipitation:
-
The cell lysate is pre-cleared with protein A/G beads.
-
An antibody targeting the tag on NS4B (e.g., anti-Flag antibody) is added to the lysate and incubated to form an antibody-antigen complex.
-
Protein A/G beads are added to pull down the antibody-antigen complex.
-
-
Washing and Elution:
-
The beads are washed several times with Co-IP buffer to remove non-specific binding proteins.
-
The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against the tags on both NS4B (anti-Flag) and NS3 (anti-HA) to detect the presence of the co-immunoprecipitated protein. A reduction in the amount of co-precipitated NS3 in the this compound treated sample indicates disruption of the NS4B-NS3 interaction.
-
Co-Immunoprecipitation Workflow Diagram
Caption: Workflow for Co-immunoprecipitation to assess NS4B-NS3 interaction.
Cell-Based Antiviral Assay (EC50 Determination)
Cell-based assays are essential for determining the antiviral potency of a compound in a biologically relevant system.
Protocol:
-
Cell Seeding: A suitable cell line (e.g., Huh-7 or A549) is seeded into 96-well plates and incubated overnight.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Infection and Treatment:
-
The cell culture medium is removed.
-
Cells are infected with a specific serotype of DENV at a defined multiplicity of infection (MOI).
-
The diluted this compound is added to the infected cells. A vehicle control (DMSO) is also included.
-
-
Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication: The extent of viral replication is measured. This can be done through various methods, such as:
-
Plaque Assay: To quantify infectious virus particles.
-
RT-qPCR: To measure viral RNA levels.
-
Immunofluorescence: To detect viral protein expression.
-
Reporter Virus: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) upon replication.
-
-
Data Analysis:
-
The percentage of viral inhibition is calculated for each compound concentration relative to the vehicle control.
-
The EC50 value is determined by fitting the dose-response curve using a non-linear regression model.
-
Conclusion
This compound represents a significant advancement in the development of direct-acting antivirals for Dengue fever. Its well-defined molecular target, the DENV NS4B protein, and its specific mechanism of action, the disruption of the NS4B-NS3 interaction, provide a strong rationale for its clinical development. The quantitative data on its binding affinity and antiviral potency underscore its potential as a pan-serotype inhibitor. The experimental protocols detailed in this guide offer a framework for researchers to further investigate this compound and to discover and characterize novel inhibitors targeting the DENV replication complex.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Cell-Based Antiviral Assays for Screening and Profiling Inhibitors Against Dengue Virus | Springer Nature Experiments [experiments.springernature.com]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
In-Depth Technical Guide: Probing the NITD-688 Interaction with DENV NS4B Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of NITD-688, a potent pan-serotype Dengue virus (DENV) inhibitor, with its molecular target, the nonstructural protein 4B (NS4B). This document outlines the quantitative binding data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity of this compound to DENV NS4B
This compound exhibits a direct and high-affinity interaction with the NS4B protein across all four DENV serotypes. The binding affinity has been quantified using Isothermal Titration Calorimetry (ITC), revealing nanomolar affinities. The affinity varies slightly among the serotypes, with the strongest binding observed for DENV-2 and DENV-3.
| DENV Serotype | Binding Affinity (Kd, nM) | Reference |
| DENV-1 | 437 | |
| DENV-2 | 84 | |
| DENV-3 | 84 | |
| DENV-4 | 437 |
Table 1: Summary of this compound binding affinities to DENV NS4B from all four serotypes as determined by Isothermal Titration Calorimetry (ITC).
Mutations in the NS4B protein have been shown to confer resistance to this compound by reducing its binding affinity. Specifically, mutations at positions T195, T215, and A222 in DENV-2 NS4B have been identified in resistant viruses. ITC analysis of these mutant proteins confirms a reduction or complete loss of binding to this compound.
Mechanism of Action: Disruption of the NS4B-NS3 Interaction
This compound exerts its antiviral effect by specifically disrupting the crucial interaction between the DENV nonstructural proteins NS4B and NS3. This interaction is essential for the formation of the viral replication complex. This compound binds to a cytosolic loop within NS4B, which in turn blocks the binding of the NS3 protein. This disruption inhibits the formation of new NS4B/NS3 complexes and can also disrupt pre-existing ones, ultimately halting viral replication.
Figure 1: Mechanism of this compound action on the DENV replication complex.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (NS4B protein). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Methodology:
-
Protein Preparation: Recombinant DENV NS4B protein (full-length or specific domains) from each of the four serotypes is expressed and purified. The protein concentration is accurately determined.
-
Ligand Preparation: this compound is dissolved in a buffer identical to the protein's buffer to minimize heat of dilution effects.
-
ITC Experiment:
-
The purified NS4B protein is loaded into the sample cell of the ITC instrument.
-
This compound solution is loaded into the injection syringe.
-
A series of small, sequential injections of this compound are made into the sample cell containing the NS4B protein.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis: The raw ITC data, a series of heat spikes, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of this compound to NS4B. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd).
Figure 2: Workflow for determining binding affinity using Isothermal Titration Calorimetry.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in vitro and in cells. This technique was employed to demonstrate that this compound disrupts the interaction between NS4B and NS3.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., HEK293T) are cultured and co-transfected with plasmids expressing tagged versions of DENV NS4B and NS3.
-
Treatment with Inhibitor: A subset of the transfected cells is treated with this compound at a specified concentration and for a defined period. A control group is treated with a vehicle (e.g., DMSO).
-
Cell Lysis: Cells are harvested and lysed to release the protein complexes.
-
Immunoprecipitation: An antibody specific to the tag on NS4B is added to the cell lysates and incubated to form an antibody-protein complex. This complex is then captured using protein A/G beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the
Methodological & Application
Measuring the Binding of Antiviral Compound Nitd-688 to Dengue Virus NS4B Protein Using Isothermal Titration Calorimetry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitd-688 is a promising pan-serotype inhibitor of the Dengue virus (DENV), currently undergoing clinical trials.[1] Its mechanism of action involves direct binding to the viral nonstructural protein 4B (NS4B).[1][2] This binding event disrupts the crucial interaction between NS4B and another viral protein, NS3, which is essential for the formation of the viral replication complex, thereby inhibiting viral replication.[1][2][3] Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to characterize the thermodynamics of binding interactions in solution.[4] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K"d"), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), all in a single experiment.[5] This application note provides a detailed protocol for measuring the binding of this compound to DENV NS4B using ITC, based on the methodology described by Wang, Xie, et al. (2024) in their seminal PNAS paper.[2][6]
Principle of the Assay
Isothermal Titration Calorimetry measures the heat change that occurs when a ligand (in this case, this compound) is titrated into a solution containing a macromolecule (DENV NS4B). The instrument consists of a reference cell and a sample cell, both maintained at a constant temperature. As this compound is injected into the sample cell containing NS4B, the heat of binding is detected as a temperature difference between the sample and reference cells. A feedback system applies power to maintain a zero temperature difference, and this power is recorded. The resulting data is a series of heat spikes corresponding to each injection. Integrating these peaks and plotting them against the molar ratio of ligand to macromolecule generates a binding isotherm. This isotherm can then be fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
Data Presentation
The binding of this compound to the NS4B protein from all four DENV serotypes has been characterized, and the thermodynamic parameters are summarized in the table below. The data shows that this compound binds to all four serotypes with nanomolar affinity.
| DENV Serotype | Binding Affinity (K"d") (nM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) |
| DENV-1 | 437 | ~1 | - | - |
| DENV-2 | 84 | ~1 | - | - |
| DENV-3 | 87 | ~1 | - | - |
| DENV-4 | 165 | ~1 | - | - |
| (Note: Specific values for enthalpy and entropy were not explicitly provided in the source material and are therefore denoted as "-") |
Mandatory Visualizations
Here are the diagrams illustrating the experimental workflow and the signaling pathway.
Caption: Workflow for measuring this compound and NS4B binding using ITC.
Caption: this compound inhibits DENV by disrupting the NS4B-NS3 interaction.
Experimental Protocols
1. Recombinant DENV NS4B Protein Preparation
-
Expression: The full-length NS4B gene from each DENV serotype with an N-terminal hexahistidine tag is cloned into an expression vector and transformed into E. coli (e.g., BL21(DE3) strain). Protein expression is induced with IPTG at a low temperature (e.g., 16°C) overnight.
-
Purification: Cells are harvested and lysed. The recombinant NS4B protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).
-
Reconstitution: As NS4B is a transmembrane protein, it needs to be reconstituted in detergent micelles for solubility and stability. A common detergent used is n-Dodecyl-β-D-maltoside (DDM). The purified protein is incubated with DDM, followed by size-exclusion chromatography to obtain a homogenous preparation of NS4B in micelles.
2. This compound and Buffer Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
ITC Buffer: A typical ITC buffer for this experiment is 20 mM HEPES, 150 mM NaCl, and 0.05% DDM, at a pH of 7.5.
-
Working Solutions:
-
NS4B Solution (in the cell): Dilute the purified and reconstituted NS4B protein to a final concentration of approximately 5-10 µM in the ITC buffer.
-
This compound Solution (in the syringe): Dilute the this compound stock solution to a final concentration of approximately 50-100 µM in the ITC buffer. It is critical that the final concentration of DMSO is identical in both the NS4B and this compound solutions to minimize heats of dilution.
-
3. Isothermal Titration Calorimetry (ITC) Experiment
-
Instrument: A MicroCal PEAQ-ITC, or a similar instrument, is suitable for this experiment.
-
Setup:
-
Thoroughly clean the sample cell and the titration syringe with the ITC buffer.
-
Load the NS4B solution into the sample cell (typically ~200-300 µL).
-
Load the this compound solution into the titration syringe (typically ~40-50 µL).
-
Place the loaded cell and syringe into the ITC instrument.
-
-
Experimental Parameters:
-
Temperature: 25°C
-
Stirring Speed: 750 rpm
-
Initial Delay: 60 s
-
Number of Injections: 19
-
Injection Volume: 2 µL (for injections 2-19), with a smaller initial injection (e.g., 0.4 µL) to be discarded during analysis.
-
Spacing between Injections: 150 s
-
-
Control Experiment: To account for the heat of dilution of this compound into the buffer, perform a control titration by injecting the this compound solution into the ITC buffer alone (without NS4B).
4. Data Analysis
-
Subtract the heat of dilution (from the control experiment) from the raw titration data of the this compound into NS4B experiment.
-
Integrate the heat signal for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to NS4B.
-
Fit the resulting binding isotherm to a one-site binding model using the analysis software provided with the ITC instrument (e.g., MicroCal PEAQ-ITC Analysis Software).
-
The fitting will yield the thermodynamic parameters: binding affinity (K"d"), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(K"a"), where K"a" = 1/K"d".
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for characterizing the binding of small molecule inhibitors like this compound to their protein targets. The detailed protocol and data presented here provide a comprehensive guide for researchers aiming to study similar interactions, facilitating drug discovery and development efforts against Dengue virus and other pathogens. The ability of ITC to provide a complete thermodynamic profile offers deep insights into the molecular forces driving the binding event, which is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for NITD-688 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of NITD-688, a potent pan-serotype inhibitor of the Dengue virus (DENV), in in vitro research settings.
Introduction
This compound is a preclinical candidate compound that has demonstrated strong antiviral activity against all four serotypes of the Dengue virus.[1][2][3] Its mechanism of action involves the inhibition of the viral nonstructural protein 4B (NS4B).[1][3] Specifically, this compound binds directly to NS4B and disrupts its critical interaction with the nonstructural protein 3 (NS3), a process essential for viral replication.[4][5][6][7][8][9] This targeted action makes this compound a valuable tool for studying DENV replication and for the development of potential antiviral therapeutics.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H32N4O3S2 | [3][10] |
| Molecular Weight | 500.68 g/mol | [3][10] |
| Appearance | White to off-white solid | [10] |
| Solubility | 100 mg/mL (199.73 mM) in DMSO (with warming) | [10] |
Preparation of this compound for In Vitro Experiments
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Protocol for Reconstitution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 100 mg/mL (199.73 mM).
-
Solubilization: To facilitate dissolution, gently warm the solution to 60°C and use an ultrasonic bath.[10] Vortex the solution intermittently until the powder is completely dissolved.
-
Sterilization: As this compound solutions are typically used in cell culture, sterile filtration of the stock solution through a 0.22 µm syringe filter is recommended.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[10]
In Vitro Antiviral Activity
This compound exhibits potent antiviral activity against all four DENV serotypes in cell-based assays. The half-maximal effective concentration (EC50) values are typically in the nanomolar range.
| DENV Serotype | EC50 Value (nM) | Reference |
| DENV-1 | 38 | [10] |
| DENV-2 | 8 | [10] |
| DENV-3 | (not specified) | |
| DENV-4 | (not specified) | |
| DENV-2 (in PBMCs) | 0.94 | [10] |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the disruption of the DENV replication complex. It achieves this by directly binding to the viral nonstructural protein NS4B, which in turn prevents the interaction between NS4B and NS3.[4][5][6][7][8][9] This inhibition of the NS4B-NS3 complex formation is a critical step in halting viral replication.
Caption: Mechanism of action of this compound in inhibiting Dengue virus replication.
Experimental Workflow for In Vitro Antiviral Assay
The following diagram outlines a general workflow for assessing the antiviral efficacy of this compound in a cell-based assay.
Caption: General workflow for an in vitro antiviral activity assay of this compound.
Conclusion
This compound is a valuable research tool for investigating the replication of the Dengue virus. Proper handling, storage, and preparation of this compound are crucial for obtaining reliable and reproducible results in in vitro experiments. The provided protocols and information serve as a guide for researchers utilizing this compound in their studies.
References
- 1. This compound, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. medkoo.com [medkoo.com]
- 4. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: High-Content Imaging Analysis of DENV Replication with NITD-688
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat with no effective antiviral therapies currently available.[1][2] The development of potent and specific antiviral agents is a critical area of research. High-content imaging (HCI) offers a powerful platform for the discovery and characterization of such agents by enabling simultaneous, multiparametric analysis of viral infection and compound cytotoxicity in a cell-based format.[3][4]
This document provides detailed protocols and data concerning the analysis of NITD-688, a potent, orally active, and pan-serotype Dengue virus inhibitor, using high-content imaging assays.[5][6] this compound is a promising drug candidate that has advanced to Phase II clinical trials.[1][5]
Mechanism of Action of this compound
This compound functions by directly targeting the DENV nonstructural protein 4B (NS4B).[5][7] NS4B is an integral membrane protein that plays a crucial role in the formation of the viral replication complex.[5] Specifically, this compound binds to NS4B and disrupts its critical interaction with the viral nonstructural protein 3 (NS3).[1] This disruption prevents the formation of new NS4B/NS3 complexes and can also dismantle pre-existing ones, ultimately inhibiting viral RNA replication.[1][5][8] This targeted mechanism of action is highly specific, as this compound does not significantly affect the interaction of NS4B with other viral or host proteins.[1][5]
Quantitative Data Summary
High-content imaging and biophysical assays have provided key quantitative data on the efficacy and binding characteristics of this compound.
Table 1: Binding Affinity of this compound to DENV NS4B Protein
The direct binding of this compound to recombinant NS4B protein from all four DENV serotypes was measured using isothermal titration calorimetry (ITC). The binding affinity (Kd) correlates with the compound's antiviral potency in cellular assays.[8][9]
| DENV Serotype | Binding Affinity (Kd) in nM |
| DENV-1 | 437 |
| DENV-2 | 84 |
| DENV-3 | ~84 |
| DENV-4 | > DENV-1, < DENV-2/3 |
| Data sourced from studies analyzing this compound binding affinities.[8][9] |
Table 2: Antiviral Potency (EC₅₀) of this compound
The half-maximal effective concentration (EC₅₀) of this compound has been determined against all DENV serotypes using high-content imaging assays.[5][6] The emergence of resistance mutations in the NS4B protein can significantly impact the inhibitor's potency.[5]
| Virus Strain | Cell Type | EC₅₀ (nM) | Fold Change in Resistance |
| DENV (pan-serotype range) | Various | 8 - 38 | N/A |
| DENV-2 (Wild-Type) | A549 | ~0.94 - 8 | N/A |
| DENV-2 (Nanoluciferase Reporter) | Huh7 | 5.39 | N/A |
| DENV-2 with NS4B Mutation (A193V) | A549 | - | 3.0x |
| DENV-2 with NS4B Mutation (W205L) | A549 | - | 4.7x |
| DENV-2 with NS4B Mutation (T215A) | A549 | - | 31.6x |
| DENV-2 with NS4B Mutation (T195A) | A549 | - | 39.2x |
| DENV-2 with NS4B Mutation (A222V) | A549 | - | 117.4x |
| EC₅₀ values and resistance data compiled from multiple studies.[5][6][10] |
Experimental Protocols
Protocol 1: High-Content Imaging Cellular Flavivirus Immunoassay (HCI-CFI)
This protocol details a robust method for determining the EC₅₀ of antiviral compounds against DENV using automated imaging.[5][9]
Materials:
-
A549 cells (or other susceptible cell line, e.g., HEK293, Huh7)[5][11]
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin/Streptomycin)[5]
-
DENV stock (e.g., DENV-2 NGC strain)
-
96-well clear-bottom imaging plates
-
This compound and other control compounds
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% FBS and 0.05% Tween-20 in PBS
-
Primary Antibody: Flavivirus group antigen 4G2 antibody conjugated with Alexa Fluor 488
-
Nuclear Stain: Hoechst 33342 solution
-
High-Content Imaging System (e.g., CellInsight™ CX7 High Content Analysis Platform)[5]
-
Data analysis software (e.g., GraphPad Prism)
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well imaging plate at a density of 1.4 x 10⁴ cells per well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[5]
-
Compound Preparation: Prepare a serial dilution (e.g., 3-fold) of this compound and control compounds in the appropriate assay medium.
-
Infection and Treatment:
-
Incubation: Incubate the plate at 37°C for 48 hours.[5]
-
Cell Fixing and Staining:
-
Carefully remove the culture medium.
-
Fix the cells by adding 4% PFA and incubating for 30 minutes at room temperature.[5]
-
Wash the wells with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.[5]
-
Wash with PBS.
-
Add Blocking Buffer and incubate for 1 hour at room temperature.[5]
-
Incubate with the Alexa Fluor 488-conjugated 4G2 primary antibody to stain for the DENV envelope (E) protein.[5]
-
Wash with PBS.
-
Counter-stain the nuclei by incubating with Hoechst 33342 solution.[5]
-
-
Image Acquisition:
-
Acquire images of the stained cells using a high-content imaging system.[5] Capture images in at least two channels: blue (for nuclei) and green (for DENV E protein).
-
-
Image Analysis:
-
Use automated image analysis software to count the total number of cells (nuclei) and the number of infected cells (green fluorescent cells) per well.
-
Calculate the percentage of infection for each well.
-
Normalize the infection rates to the DMSO-treated control wells.[5]
-
Determine the EC₅₀ value by fitting the dose-response curve using a four-parameter nonlinear regression model.[5]
-
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-based flavivirus infection (CFI) assay for the evaluation of dengue antiviral candidates using high-content imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanistic Insights into Dengue Virus Inhibition by a Clinical Trial Compound this compound | bioRxiv [biorxiv.org]
- 8. pnas.org [pnas.org]
- 9. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining NITD-688 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NITD-688 is a potent, pan-serotype inhibitor of the Dengue virus (DENV) currently in clinical development.[1][2][3][4] Its mechanism of action involves binding to the viral nonstructural protein 4B (NS4B) and disrupting its critical interaction with the nonstructural protein 3 (NS3), which is essential for viral replication.[1][2][3] As with any therapeutic candidate, evaluating its cytotoxic potential is a crucial step in preclinical development to ensure a favorable safety profile. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in relevant cell lines using common and robust cell viability assays.
Mechanism of Action of this compound
This compound directly targets the DENV NS4B protein.[1][2] This binding event sterically hinders the interaction between NS4B and the NS3 protease-helicase, a key component of the viral replication complex. By disrupting the NS4B-NS3 complex, this compound effectively inhibits viral RNA replication.[1][2][3]
Caption: Mechanism of this compound action.
Recommended Cell Lines
The choice of cell line for cytotoxicity testing should ideally be relevant to DENV infection and the intended therapeutic application. Commonly used cell lines for DENV studies include:
-
Vero E6 (African green monkey kidney): Highly permissive to DENV infection and widely used in antiviral assays.
-
Huh-7 (Human hepatoma): A human liver cell line, relevant as the liver is a primary target of DENV.
-
A549 (Human lung carcinoma): While a lung cell line, it is also used for DENV studies.
-
Primary human cells: For more physiologically relevant data, primary cells such as human umbilical vein endothelial cells (HUVECs) or peripheral blood mononuclear cells (PBMCs) can be used, though they are more challenging to culture.
Experimental Workflow for Cytotoxicity Assessment
A general workflow for assessing the cytotoxicity of this compound is outlined below. This involves exposing cultured cells to a range of this compound concentrations and then measuring cell viability using one of the detailed assay protocols.
Caption: General workflow for cytotoxicity testing.
Cell Viability Assays
Several assays can be employed to measure cell viability. The choice of assay depends on the experimental goals, available equipment, and the specific cell type. It is recommended to use at least two different assays based on distinct principles to confirm the results.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: After incubation, carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[8]
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[9][10][11] The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[9]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired exposure time.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[12][13]
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes.[10][12] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][13]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10][12] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][12]
-
Luminescence Measurement: Record the luminescence using a plate luminometer.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[14][15] The amount of LDH in the culture supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Absorbance Measurement: Add the stop solution provided in the kit to each well.[16] Measure the absorbance at 490 nm using a microplate reader.[15][17]
Data Analysis and Presentation
For each assay, the percentage of cell viability is calculated relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Summary Tables
The quantitative data from the cytotoxicity assays should be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time (hours) | CC50 (µM) |
| Vero E6 | MTT | 48 | Example Value |
| Vero E6 | CellTiter-Glo | 48 | Example Value |
| Huh-7 | MTT | 48 | Example Value |
| Huh-7 | CellTiter-Glo | 48 | Example Value |
| A549 | MTT | 48 | Example Value |
| A549 | CellTiter-Glo | 48 | Example Value |
Note: The CC50 values are examples and need to be determined experimentally.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vitro cytotoxicity of this compound. Consistent and reproducible data generated from these assays are essential for the preclinical safety assessment of this promising antiviral candidate. It is crucial to perform these experiments with appropriate controls and to confirm findings using multiple assay formats.
References
- 1. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. promega.com [promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. promega.com [promega.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. LDH Cytotoxicity Assay [bio-protocol.org]
- 16. cellbiologics.com [cellbiologics.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Interaction of NITD-688 with Dengue Virus NS4B Protein using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV) poses a significant global health threat with limited therapeutic options. The viral nonstructural protein 4B (NS4B) is a crucial component of the viral replication complex and represents a promising target for antiviral drug development. NITD-688 is a potent, pan-serotype DENV inhibitor currently in clinical trials that functions by directly binding to NS4B.[1][2][3][4][5] This interaction disrupts the essential association between NS4B and another viral protein, NS3, thereby inhibiting viral replication.[1][4][5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in confirming the direct binding of this compound to NS4B and in elucidating the molecular mechanism of this inhibition.[3][8][9] These application notes provide a comprehensive overview and detailed protocols for utilizing NMR spectroscopy to study the this compound and NS4B interaction.
Data Presentation: Quantitative Analysis of this compound Interaction with DENV NS4B
The following tables summarize the binding affinities (Kd) and cellular potencies (EC50) of this compound against wild-type and mutant DENV NS4B.
Table 1: Binding Affinity of this compound to DENV NS4B from Different Serotypes
| DENV Serotype | Binding Affinity (Kd) in nM |
| DENV-1 | 437 |
| DENV-2 | 84 |
| DENV-3 | 86 |
| DENV-4 | 161 |
Data obtained from Isothermal Titration Calorimetry (ITC) experiments.[6][10]
Table 2: Antiviral Activity of this compound against Different DENV Serotypes
| DENV Serotype | EC50 (nM) |
| DENV-1 | 38 |
| DENV-2 | 8 |
| DENV-3 | 8 |
| DENV-4 | 38 |
EC50 values were determined in cell-based assays.[1][2][8][9]
Table 3: Impact of NS4B Resistance Mutations on this compound Binding and Efficacy (DENV-2)
| NS4B Mutation | Binding Affinity (Kd) in nM | EC50 Fold Increase |
| Wild-Type | 84 | 1 |
| A193V | 185 | 3.0 |
| W205L | 297 | 4.7 |
| T195A | 1143 | 39.2 |
| T215A | 1637 | 31.6 |
| A222V | 4000 | 117.4 |
| A193V/A222V | >5000 | 694.1 |
| T195A/A222V/S238F | >5000 | >721.7 |
Binding affinities were determined by ITC, and EC50 fold increases were measured in cell-based assays.[7]
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of DENV NS4B for NMR Studies
This protocol describes the expression and purification of DENV NS4B in a form suitable for NMR analysis. As NS4B is a membrane protein, it requires solubilization in detergent micelles.
1. Gene Cloning and Expression Vector: a. Synthesize the codon-optimized gene for full-length DENV-2 NS4B (strain NGC). b. Clone the gene into a suitable bacterial expression vector (e.g., pET vector) with an N-terminal hexahistidine (His6) tag followed by a TEV protease cleavage site.
2. Protein Expression: a. Transform the expression vector into E. coli BL21(DE3) cells. b. Grow the cells in M9 minimal medium supplemented with 15NH4Cl and/or 13C-glucose for isotopic labeling required for NMR. c. Induce protein expression with 1 mM IPTG at an OD600 of 0.6-0.8 and continue cultivation at 18°C for 16-20 hours.
3. Cell Lysis and Membrane Fractionation: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I). c. Lyse the cells using a high-pressure homogenizer. d. Centrifuge the lysate at 10,000 x g for 30 minutes to remove cell debris. e. Isolate the membrane fraction by ultracentrifugation of the supernatant at 150,000 x g for 1 hour.
4. Solubilization and Purification: a. Resuspend the membrane pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole) containing 1% (w/v) n-dodecyl-β-D-maltoside (DDM). b. Stir for 2 hours at 4°C to solubilize membrane proteins. c. Centrifuge at 100,000 x g for 1 hour to remove insoluble material. d. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.05% DDM). e. Wash the column extensively with wash buffer. f. Elute the His-tagged NS4B protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 300 mM imidazole, 0.05% DDM).
5. His-tag Cleavage and Final Purification: a. Dialyze the eluted protein against a buffer containing TEV protease to cleave the His-tag. b. Pass the dialyzed protein through a Ni-NTA column again to remove the cleaved tag and any uncleaved protein. c. Perform a final purification step using size-exclusion chromatography (SEC) with a column pre-equilibrated in NMR buffer (20 mM Sodium Phosphate pH 6.5, 100 mM NaCl, 0.05% DDM, 10% D2O). d. Pool the fractions containing pure, monomeric NS4B and concentrate to the desired concentration for NMR experiments (typically 0.1-0.5 mM).
Protocol 2: NMR Titration for Chemical Shift Perturbation (CSP) Analysis
This protocol outlines the use of 2D 1H-15N HSQC NMR experiments to monitor the binding of this compound to 15N-labeled NS4B.
1. Sample Preparation: a. Prepare a stock solution of 15N-labeled DENV NS4B (e.g., 100 µM) in NMR buffer. b. Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a deuterated solvent compatible with the NMR buffer (e.g., DMSO-d6). Ensure the final concentration of the organic solvent in the NMR sample is low (<5%).
2. NMR Data Acquisition: a. Acquire a reference 2D 1H-15N HSQC spectrum of the apo-NS4B protein on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. b. Add small aliquots of the this compound stock solution to the NS4B sample to achieve increasing molar ratios of ligand to protein (e.g., 0.5:1, 1:1, 2:1, 5:1, 10:1). c. After each addition, gently mix the sample and allow it to equilibrate for 5-10 minutes. d. Acquire a 2D 1H-15N HSQC spectrum at each titration point.
3. Data Analysis: a. Process and analyze the NMR spectra using appropriate software (e.g., NMRPipe, Sparky, or TopSpin). b. Overlay the series of HSQC spectra to observe changes in the chemical shifts of the backbone amide resonances of NS4B upon addition of this compound. c. For each assigned residue, calculate the weighted average chemical shift perturbation (CSP) using the following equation: Δδ = √[ (ΔδH)2 + (α * ΔδN)2 ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.2). d. Plot the CSP values as a function of the NS4B residue number. Residues with significant CSPs are likely located in or near the this compound binding site. e. By fitting the chemical shift changes as a function of ligand concentration, the dissociation constant (Kd) of the interaction can be determined for residues in the fast exchange regime.
Visualizations
Caption: Experimental workflow for studying the NS4B-NITD-688 interaction.
Caption: Mechanism of action of this compound in inhibiting DENV replication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (EYU688) | DENV NS4B inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Flavivirus NS4B protein: structure, function, and antiviral discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dengue virus NS4B protein as a target for developing antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: NITD-688 & DENV NS4B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with NITD-688 and investigating resistance mutations in the Dengue virus (DENV) non-structural protein 4B (NS4B).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, pan-serotype inhibitor of the Dengue virus that directly targets the non-structural protein 4B (NS4B).[1][2][3][4][5][6][7] It functions by binding to NS4B and disrupting its critical interaction with the viral non-structural protein 3 (NS3).[1][2][3][4][8] This disruption inhibits the formation of new NS4B/NS3 complexes and can also disrupt pre-existing ones, ultimately inhibiting viral replication.[1][2][3][4][8] The binding affinity of this compound to NS4B from all four DENV serotypes is in the nanomolar range.[1][2][3][4]
Q2: My DENV cultures are showing resistance to this compound. What are the known resistance mutations?
A2: Resistance to this compound is primarily associated with specific amino acid substitutions in the NS4B protein.[1][4][9][10] Common mutations that have been identified through in vitro resistance selection studies include:
These mutations have been shown to reduce the binding of this compound to the NS4B protein.[1][2][3][4]
Q3: How significant is the resistance conferred by these NS4B mutations?
A3: The level of resistance, measured as a fold-change in the half-maximal effective concentration (EC50), can be substantial. Viruses with single mutations can exhibit significant increases in EC50 values, and double or triple mutants can show even higher levels of resistance, with some variants displaying over a 700-fold increase in EC50 compared to the wild-type virus.[4][12]
Troubleshooting Guides
Problem: I am not observing the expected potency of this compound in my DENV replicon assay.
Possible Causes & Solutions:
-
Pre-existing Resistance Mutations: The DENV strain used in your replicon system may harbor pre-existing polymorphisms at the this compound binding site in NS4B.
-
Troubleshooting Step: Sequence the NS4B region of your DENV replicon to check for known resistance mutations (see FAQ 2). Compare your sequence to reference strains known to be sensitive to this compound.
-
-
Assay Conditions: The potency of antiviral compounds can be influenced by assay parameters.
-
Troubleshooting Step: Ensure that the cell type, cell density, and incubation times are consistent with established protocols for DENV replicon assays. Verify the final concentration of DMSO, as it can affect viral replication at higher concentrations.
-
-
Compound Integrity: this compound may have degraded due to improper storage or handling.
-
Troubleshooting Step: Use a fresh aliquot of this compound. Ensure the compound is stored under the recommended conditions (e.g., -20°C for powder, -80°C for stock solutions in solvent).[6]
-
Problem: I am trying to generate this compound resistant DENV mutants but am not successful.
Possible Causes & Solutions:
-
Insufficient Selection Pressure: The concentration of this compound used for selection may be too low to effectively select for resistant variants, or too high, leading to complete inhibition of viral replication.
-
Troubleshooting Step: Start the selection process with a concentration of this compound that is 1-3 times the EC50 value for the wild-type virus. Gradually increase the concentration in subsequent passages as resistance emerges.[4]
-
-
Low Viral Titer: A low initial viral titer may not provide sufficient genetic diversity for resistance mutations to arise.
-
Troubleshooting Step: Ensure you start the selection with a high-titer virus stock. Monitor the viral titer throughout the passaging process.
-
-
Number of Passages: The emergence of resistance may require multiple passages.
Data Presentation
Table 1: this compound EC50 Values Against Wild-Type and Mutant DENV-2
| NS4B Mutation(s) | EC50 Fold Change vs. Wild-Type |
| Wild-Type | 1.0 |
| A193V | >100 |
| T195A | >100 |
| W205L | >100 |
| T215A | >100 |
| A222V | >100 |
| A193V/A222V | >700 |
| Multiple (P15 population) | 240.8 - 766.5 |
Data synthesized from published studies.[4][11][12] Fold change can vary depending on the specific assay system.
Experimental Protocols
1. DENV Replicon Assay for Antiviral Potency Testing
This protocol describes a general method for determining the EC50 of this compound using a DENV replicon system that expresses a reporter gene (e.g., Luciferase).
Materials:
-
BHK-21 cells
-
DENV replicon RNA or DNA-based replicon plasmid
-
Transfection reagent
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed BHK-21 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of assay readout.
-
Replicon Transfection: Transfect the cells with the DENV replicon RNA or plasmid according to the manufacturer's instructions for the transfection reagent.[13][14] For stable replicon cell lines, this step is omitted.
-
Compound Treatment: 4-6 hours post-transfection (for transient assays) or after seeding stable replicon cells, add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Plot the luciferase signal against the log concentration of this compound. Use a non-linear regression analysis to calculate the EC50 value.
2. Generation of Resistant Mutants using Reverse Genetics
This protocol outlines the introduction of a specific mutation into the DENV genome to confirm its role in resistance.
Materials:
-
Site-directed mutagenesis kit
-
Primers containing the desired mutation
-
Competent E. coli
-
Plasmid purification kit
-
In vitro transcription kit
-
Cell line for virus production (e.g., C6/36 or Vero cells)
-
Electroporation cuvettes and electroporator
Methodology:
-
Site-Directed Mutagenesis: Introduce the desired mutation (e.g., T215A) into the NS4B coding region of the infectious DENV cDNA clone using a site-directed mutagenesis kit.
-
Plasmid Propagation and Verification: Transform the mutagenized plasmid into competent E. coli, select for positive clones, and purify the plasmid DNA. Verify the presence of the mutation by Sanger sequencing.
-
In Vitro Transcription: Linearize the plasmid downstream of the DENV genome and use an in vitro transcription kit to generate capped viral RNA transcripts.
-
RNA Transfection: Transfect the in vitro-transcribed RNA into susceptible cells (e.g., C6/36) via electroporation.[17][18]
-
Virus Rescue and Amplification: Culture the transfected cells and monitor for the development of cytopathic effects. Harvest the cell supernatant containing the recombinant virus. Amplify the virus stock by passaging it in fresh cells.
-
Phenotypic Characterization: Determine the EC50 of this compound against the generated mutant virus using a plaque reduction assay or other suitable antiviral assay to confirm the resistance phenotype.
Visualizations
Caption: Mechanism of this compound action on the DENV NS4B-NS3 interaction.
Caption: Workflow for in vitro selection of this compound resistant DENV.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound (EYU688) | DENV NS4B inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Dengue virus NS4B protein as a target for developing antivirals [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of an efficient dengue virus replicon for development of assays of discovery of small molecules against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dengue Virus Reporter Replicon is a Valuable Tool for Antiviral Drug Discovery and Analysis of Virus Replication Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and application of dengue virus reverse genetic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Application of Dengue Virus Reverse Genetic Systems | Springer Nature Experiments [experiments.springernature.com]
- 17. Construction and characterisation of a complete reverse genetics system of dengue virus type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Technical Support Center: Overcoming NITD-688 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the pan-serotype dengue virus inhibitor, NITD-688, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). Commercial suppliers suggest that a concentration of up to 100 mg/mL (199.73 mM) can be achieved in DMSO with the aid of ultrasonication and warming to 60°C.[1] It is also recommended to use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous experimental buffer or cell culture medium?
A2: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based (aqueous) solutions. When a concentrated DMSO stock is diluted into an aqueous medium, the DMSO concentration decreases, and the this compound may no longer be soluble, causing it to precipitate out of the solution. This is a common issue for compounds in the thieno[2,3-b]pyridine class.[2][3]
Q3: What is the maximum final concentration of DMSO that is generally considered safe for most cell-based assays?
A3: To avoid solvent-induced cytotoxicity in most cell-based assays, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. The specific tolerance will depend on the cell line being used, so it is advisable to run a vehicle control (medium with the same final DMSO concentration without this compound) to assess any potential effects on cell viability and function.
Q4: Are there any alternative solvents to DMSO for this compound?
A4: While DMSO is the most commonly reported solvent for creating stock solutions of this compound, other organic solvents used for hydrophobic compounds, such as ethanol or acetone, might also be effective. However, their compatibility with downstream experimental conditions and their potential for cytotoxicity at working concentrations must be carefully evaluated. For in vivo studies, specific formulations are often developed to improve oral bioavailability, though the exact compositions are not always publicly available.[4][5]
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound during your experiments.
Problem: this compound precipitates upon dilution of the DMSO stock into an aqueous buffer or medium.
Step 1: Optimize the Dilution Process
-
Rapid Mixing: When diluting the DMSO stock, add it to the aqueous solution while vortexing or stirring vigorously. This rapid dispersion can help to momentarily keep the compound in solution before it has a chance to aggregate and precipitate.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. Dilute the DMSO stock into an intermediate solution that contains a higher percentage of an organic co-solvent (if permissible for your experiment) before the final dilution into the fully aqueous medium.
Step 2: Modify the Aqueous Solution
-
Incorporate a Co-solvent: If your experimental system allows, the addition of a small percentage of a water-miscible organic solvent to your final aqueous solution can increase the solubility of this compound. Potential co-solvents include ethanol, polyethylene glycol (PEG), or glycerol. The final concentration of the co-solvent should be tested for compatibility with your assay.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be used to form micelles that encapsulate hydrophobic compounds and increase their apparent solubility in aqueous solutions. Ensure the chosen surfactant and its concentration are not detrimental to your experimental system.
Step 3: Consider Advanced Formulation Strategies
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.
-
Polymer Encapsulation: For some applications, encapsulating this compound into a biocompatible polymer matrix can be an effective strategy to create a stable aqueous formulation.[2][3]
Data Presentation
Table 1: Solubility of this compound
| Solvent/System | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL (199.73 mM) | Requires ultrasonication and warming to 60°C. Use of fresh, anhydrous DMSO is recommended.[1] |
| Aqueous Buffers/Media | Poor | Prone to precipitation upon dilution from DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 500.68 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.01 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 5.01 mg of this compound, add 1 mL of DMSO.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic bath for 10-15 minutes to aid in dispersion.
-
Transfer the tube to a water bath or heat block set to 60°C for 5-10 minutes. Periodically vortex the tube during heating until the solid is completely dissolved.[1]
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption.
-
Store the stock solution at -20°C for short-term storage (weeks to months) or -80°C for long-term storage.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting Dengue virus replication.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for resolving this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oral Bioavailability of Nitd-688 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Nitd-688 analogs. While the parent compound, this compound, has demonstrated favorable oral bioavailability in preclinical studies, analogs developed to optimize other properties may exhibit suboptimal absorption.[1][2][3][4][5] This guide offers insights into potential issues and strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows poor oral bioavailability. What are the likely causes?
A1: Poor oral bioavailability of small molecule drug candidates like this compound analogs can stem from several factors. These often fall into two main categories:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. Many antiviral compounds, particularly those with hydrophobic structures, face this challenge.
-
Low Intestinal Permeability: The compound may dissolve but cannot efficiently cross the intestinal wall to enter the bloodstream. This can be due to unfavorable physicochemical properties (e.g., high molecular weight, high polar surface area) or because the compound is a substrate for efflux transporters (like P-glycoprotein) that actively pump it back into the intestinal lumen.
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation, reducing the amount of active drug.
Q2: How can I assess the solubility and permeability of my this compound analog?
A2: A tiered approach using in vitro assays is recommended:
-
Solubility: Start with a simple kinetic or thermodynamic solubility assay in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Permeability: The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption.[6] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It can provide an apparent permeability coefficient (Papp) and an efflux ratio to indicate if the compound is a substrate of efflux pumps.
Q3: What are the key pharmacokinetic parameters I should be measuring in vivo?
A3: In vivo pharmacokinetic studies, typically in rodents (rats or mice), are crucial to determine the oral bioavailability of your compound.[7][8][9] Key parameters to measure after oral (PO) and intravenous (IV) administration include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
Oral Bioavailability (F%): Calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Troubleshooting Guide
This guide addresses common issues encountered when developing orally bioavailable this compound analogs.
| Problem | Potential Cause | Recommended Action |
| Low Cmax and AUC after oral dosing | Poor aqueous solubility. | * Formulation Strategies: Explore the use of solubility-enhancing excipients, such as co-solvents, surfactants, or cyclodextrins. Consider advanced formulations like amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or nanoparticle engineering. * Structural Modification: If formulation strategies are insufficient, consider medicinal chemistry approaches to introduce more polar functional groups, while maintaining antiviral activity. |
| High in vitro permeability (Caco-2) but low in vivo bioavailability | High first-pass metabolism. | * In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound. * Prodrug Approach: Design a prodrug that masks the metabolically liable site. The prodrug is then cleaved in vivo to release the active compound. * Structural Modification: Modify the chemical structure to block the site of metabolism. |
| Low Caco-2 permeability in the apical to basolateral direction and a high efflux ratio (>2) | The compound is a substrate for efflux transporters (e.g., P-glycoprotein). | * Co-administration with an Efflux Inhibitor: In preclinical studies, co-dosing with a known P-gp inhibitor (e.g., verapamil) can confirm P-gp involvement. * Structural Modification: Alter the molecule to reduce its affinity for efflux transporters. This can involve changes to lipophilicity, hydrogen bonding capacity, or overall shape. |
| Good solubility and permeability, but still low bioavailability | Degradation in the gastrointestinal tract. | * In Vitro Stability Studies: Assess the stability of the compound in simulated gastric and intestinal fluids. * Formulation Strategies: Use enteric coatings to protect the compound from the acidic environment of the stomach. |
Quantitative Data Summary
While specific pharmacokinetic data for this compound analogs are proprietary, the following table provides a hypothetical comparison to illustrate how different properties can affect oral bioavailability.
| Compound | Aqueous Solubility (µg/mL) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Rat Oral Bioavailability (F%) |
| This compound (Reference) | >50 | >10 | <2 | Good (reported) |
| Analog A | <1 | 15 | 1.5 | <5% |
| Analog B | >50 | 1 | 1.2 | <10% |
| Analog C | >50 | 12 | 5.0 | <15% |
| Analog D (Optimized) | >50 (formulated) | >10 | <2 | >40% |
Data are illustrative and not actual experimental values for this compound or its analogs.
Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a this compound analog.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[6]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[10]
-
Transport Experiment (Apical to Basolateral - A-B):
-
The test compound (e.g., at 10 µM) is added to the apical (donor) side of the Transwell insert.
-
The basolateral (receiver) side contains a drug-free buffer.
-
Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).[11]
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
The test compound is added to the basolateral (donor) side.
-
Samples are taken from the apical (receiver) side at the same time points.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Efflux Ratio: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
In Vivo Oral Bioavailability Study in Rats
Objective: To determine the oral bioavailability of a this compound analog.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.[12]
-
Dosing:
-
Intravenous (IV) Group: A single dose of the compound (e.g., 1-2 mg/kg) is administered via the tail vein. The compound is typically dissolved in a vehicle like a mixture of saline, DMSO, and Tween 80.
-
Oral (PO) Group: A single dose of the compound (e.g., 5-10 mg/kg) is administered by oral gavage. The compound can be formulated as a solution or suspension.
-
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[12]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the compound in the plasma samples is determined by LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software like WinNonlin.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as described in the FAQs section.
Visualizations
Signaling Pathway: Dengue Virus Replication and this compound Inhibition
Caption: Mechanism of this compound action on Dengue virus replication.
Experimental Workflow: Oral Bioavailability Assessment
Caption: Workflow for assessing the oral bioavailability of drug candidates.
Logical Relationship: Factors Affecting Oral Bioavailability
Caption: Key factors influencing the oral bioavailability of a drug.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. | BioWorld [bioworld.com]
- 6. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. enamine.net [enamine.net]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. mdpi.com [mdpi.com]
Addressing cytotoxicity of Nitd-688 at high concentrations
Welcome to the technical support center for NITD-688. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential issues with cytotoxicity at high concentrations of this compound during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration (CC50) of this compound?
While extensive in-vivo safety profiling has shown that this compound is well-tolerated in animal models, a definitive CC50 value in various cell lines has not been consistently reported in publicly available literature.[1] A precursor compound to this compound showed cytotoxicity at a concentration of 12 µM. As with any compound, it is crucial to determine the CC50 in your specific cell system.
Q2: I am observing high levels of cell death at concentrations where I expect to see antiviral activity. What could be the cause?
Observed cytotoxicity at or near the effective concentration (EC50) can be due to several factors:
-
Compound Precipitation: this compound, like many small molecules, is likely dissolved in a solvent such as DMSO. High concentrations in aqueous cell culture media can lead to precipitation, which can cause apparent cytotoxicity through physical stress on the cells or by interfering with cell viability assays.
-
Off-Target Effects: At high concentrations, small molecules can interact with unintended cellular targets, leading to toxicity that is independent of their primary mechanism of action.[2][3][4]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the tolerance level for your specific cell line (typically ≤ 0.5%).
Q3: How can I differentiate between true cytotoxicity and assay interference?
Several viability assays can be affected by the chemical properties of the test compound. For example, compounds can interfere with the reagents in tetrazolium reduction assays (like MTT) or luciferase-based assays (like CellTiter-Glo).[5][6][7]
To mitigate this, consider the following:
-
Visual Inspection: Always examine your cells under a microscope before and after treatment. This can help confirm if the observed decrease in viability corresponds to a visible reduction in cell number or changes in morphology.
-
Use of Orthogonal Assays: Employ a second, mechanistically different cytotoxicity assay. For instance, if you are using a metabolic assay (e.g., MTT), confirm your results with a membrane integrity assay (e.g., LDH release or a dye exclusion assay like Trypan Blue).
-
Cell-Free Controls: To check for direct compound interference with your assay reagents, run controls with the compound in cell-free medium.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | 1. Prepare a serial dilution of this compound in your cell culture medium. 2. Incubate for the duration of your experiment. 3. Visually inspect for precipitates or measure turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm). | Determine the solubility limit of this compound in your experimental conditions. Ensure all working concentrations are below this limit. |
| Off-Target Effects | 1. Perform a dose-response curve for cytotoxicity starting from well below the EC50 to concentrations significantly above it. 2. Determine the therapeutic index (TI = CC50 / EC50). | A low therapeutic index suggests that the cytotoxic and antiviral concentrations are close. Consider using the lowest effective concentration for your experiments. |
| Solvent Toxicity | 1. Run a vehicle control with the same final concentration of DMSO (or other solvent) used for your highest this compound concentration. | If the vehicle control shows cytotoxicity, the solvent concentration is too high. Remake your stock solutions to allow for a lower final solvent concentration. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment. | Reduced well-to-well and plate-to-plate variability. |
| Edge Effects on Assay Plates | Avoid using the outer wells of 96-well plates for experimental samples, as these are more prone to evaporation, leading to changes in compound concentration. Fill outer wells with sterile PBS or media. | More consistent results across the plate. |
| Incomplete Dissolution of Compound | Ensure your this compound stock solution is fully dissolved before preparing dilutions. Vortex thoroughly. | Consistent delivery of the intended compound concentration to the cells. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of your desired highest concentration of this compound in cell culture medium. Perform serial dilutions to create a range of 2x concentrations. Also, prepare a 2x vehicle control (e.g., DMSO in medium).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. This will result in a 1x final concentration. Include wells with cells only (untreated control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a period that is relevant to your antiviral assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the CC50 value using non-linear regression analysis.
Protocol 2: LDH Release Assay for Membrane Integrity
-
Follow steps 1-4 from the MTT assay protocol.
-
Prepare Controls: In separate wells, create a "maximum LDH release" control by adding a lysis buffer to untreated cells.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting DENV replication.
Caption: Workflow for troubleshooting high cytotoxicity of this compound.
References
- 1. This compound, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Human Proteins for Antiviral Drug Discovery and Repurposing Efforts: A Focus on Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Interpreting unexpected data from Nitd-688 mechanism of action studies
This technical support center provides troubleshooting guidance for researchers encountering unexpected data during their mechanism of action studies of Nitd-688, a potent pan-serotype dengue virus (DENV) inhibitor. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: We are observing significantly lower potency (higher EC₅₀) of this compound against DENV-1 compared to other serotypes. Is this expected?
Answer: Yes, this is a known characteristic of this compound. The antiviral potency of this compound in cell-based assays correlates with its binding affinity to the NS4B protein of the different DENV serotypes. Isothermal Titration Calorimetry (ITC) data has shown that this compound binds to NS4B from all four serotypes, but with varying affinities.[1][2] The binding affinity is highest for DENV-2 and DENV-3, followed by DENV-4, and is lowest for DENV-1.[1][2] This difference in binding affinity directly translates to the observed differences in antiviral potency.
Quantitative Data Summary: this compound Binding Affinity and Potency
| DENV Serotype | Binding Affinity (Kd) to NS4B (nM) | Relative Potency in Cellular Assays |
| DENV-2 | ~84 | High |
| DENV-3 | Similar to DENV-2 | High |
| DENV-4 | Lower than DENV-2/3 | Intermediate |
| DENV-1 | ~437 | Low |
Data compiled from published studies.[1][2]
Troubleshooting Steps:
-
Sequence Verification: Confirm the identity and sequence of your DENV-1 strain's NS4B gene to rule out any pre-existing mutations that might affect drug binding.
-
Assay Validation: Ensure your antiviral assay is properly validated for all serotypes. Use a control compound with known pan-serotype activity to verify assay consistency.
-
Binding Studies: If possible, perform direct binding assays, such as ITC or surface plasmon resonance (SPR), to confirm the binding affinity of this compound to your specific DENV-1 NS4B protein.
FAQ 2: Our co-immunoprecipitation (co-IP) experiment fails to show disruption of the NS4B-NS3 interaction by this compound. What could be going wrong?
Answer: this compound's primary mechanism of action is the disruption of the interaction between the viral non-structural proteins NS4B and NS3.[1][3][4][5][6] If your co-IP experiment is not showing this effect, it is likely due to technical issues with the assay itself.
Logical Workflow for Troubleshooting Co-IP Experiments
Caption: Troubleshooting workflow for co-IP experiments.
Detailed Methodologies: Co-Immunoprecipitation Protocol
-
Cell Culture and Transfection:
-
Seed HEK-293T cells in 10 cm dishes.
-
Co-transfect cells with plasmids expressing tagged versions of DENV NS4B (e.g., FLAG-tag) and NS3 (e.g., HA-tag).
-
-
Compound Treatment:
-
At 24 hours post-transfection, treat the cells with the desired concentration of this compound or a DMSO control for the specified duration (e.g., 12-24 hours).
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysates with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-FLAG and anti-HA antibodies to detect NS4B and co-immunoprecipitated NS3, respectively.
-
FAQ 3: We've selected for this compound resistance and identified mutations in NS4B, but the fold-resistance in our plaque assay is lower than expected. Why might this be?
Answer: A lower-than-expected fold-resistance in a plaque reduction assay for a selected resistant mutant could be due to several factors, including the fitness of the mutant virus or the specific assay conditions. NS4B mutations that confer resistance to this compound can sometimes lead to reduced viral replication fitness.
Signaling Pathway: this compound Mechanism of Action and Resistance
Caption: this compound disrupts the NS4B-NS3 interaction, inhibiting replication. Resistance mutations in NS4B reduce drug binding.
Troubleshooting and Characterization of Resistant Mutants:
-
Growth Kinetics: Perform a multi-step growth curve analysis to compare the replication fitness of the resistant mutant to the wild-type virus in the absence of the compound. A fitness cost may result in smaller plaques and a lower apparent fold-resistance.
-
Sequence Confirmation: Re-sequence the entire viral genome of the resistant strain to ensure no other mutations have arisen that could affect viral replication or confound the resistance phenotype.
-
Alternative Assays: Use a different assay format, such as a yield reduction assay or a reporter virus assay (e.g., luciferase or fluorescent protein-based), to quantify the level of resistance. These assays may be more sensitive to subtle differences in replication.
Experimental Protocols: Plaque Reduction Assay
-
Cell Seeding: Seed Vero or A549 cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of your wild-type and resistant virus stocks.
-
Infection: Infect the cell monolayers with the virus dilutions for 1-2 hours at 37°C.
-
Compound Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) containing various concentrations of this compound or a DMSO control.
-
Incubation: Incubate the plates for 5-7 days to allow for plaque formation.
-
Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet. Count the number of plaques at each drug concentration to determine the EC₅₀.
FAQ 4: Our time-of-addition experiment results are ambiguous and don't clearly point to a post-entry mechanism of inhibition. How should we interpret this?
Answer: A time-of-addition assay is used to determine the stage of the viral life cycle targeted by an inhibitor. For a replication complex inhibitor like this compound, you would expect it to retain its potency even when added several hours post-infection, as it can disrupt pre-existing replication complexes.[3][4][6] Ambiguous results may stem from the specific timing of additions or the replication kinetics of your virus in the chosen cell line.
Experimental Workflow: Time-of-Addition Assay
Caption: Workflow for a time-of-addition experiment.
Interpreting Time-of-Addition Results for this compound:
-
Expected Outcome: this compound should show a minimal shift in its EC₅₀ when added up to several hours post-infection, as it targets RNA replication. In contrast, an entry inhibitor would lose activity completely if added after the virus has entered the cells.
-
Potential for Ambiguity: If the viral replication cycle is very rapid in your system, the window to observe post-entry inhibition may be narrow.
-
Troubleshooting:
-
Control Compounds: Include control inhibitors with known mechanisms (e.g., an entry inhibitor and a protease inhibitor) to validate your experimental timeline.
-
Replication Kinetics: Characterize the time course of viral RNA replication in your specific cell line using RT-qPCR to ensure your time points are appropriate. The first round of replication should be occurring within your latest time points.
-
Replicon System: Use a DENV replicon system.[7] These systems bypass the entry and exit stages of the viral life cycle, providing a more direct assessment of replication inhibitors.
-
Quantitative Data: Expected EC₅₀ Fold Change in Time-of-Addition Assay
| Inhibitor Class | Mechanism | Expected EC₅₀ Fold Change (Added Post-Infection vs. During Infection) |
| Entry Inhibitor | Blocks virus entry | Large increase (loss of potency) |
| This compound | Disrupts Replication Complex | Minimal increase |
| Protease Inhibitor | Inhibits polyprotein processing | Minimal to moderate increase |
| Polymerase Inhibitor | Inhibits RNA synthesis | Minimal to moderate increase |
References
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle: NITD-688 Versus JNJ-1802 in the Inhibition of Dengue Virus Replication
For Immediate Release
In the global fight against dengue virus (DENV), a mosquito-borne pathogen that threatens nearly half of the world's population, the development of effective antiviral therapies is a critical priority. Among the promising candidates are two potent small molecule inhibitors, NITD-688 and JNJ-1802, both of which target the viral non-structural protein 4B (NS4B). This guide provides a detailed, data-driven comparison of these two inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and the experimental basis for these findings.
Mechanism of Action: A Tale of Two Inhibitors Targeting the Same Complex
Both this compound and JNJ-1802 exert their antiviral activity by disrupting the crucial interaction between the DENV non-structural proteins NS4B and NS3.[1][2][3][4][5][6] This interaction is essential for the formation of the viral replication complex, a cellular machinery hijacked by the virus to replicate its genetic material. By interfering with the NS4B-NS3 association, these inhibitors effectively halt viral replication.
A key distinction in their mechanisms lies in their effect on pre-formed NS4B-NS3 complexes. While both compounds can prevent the de novo formation of these complexes, studies have shown that This compound is also capable of disrupting pre-existing NS4B-NS3 complexes .[1][2][3][4][5] In contrast, JNJ-1802 primarily acts by preventing the initial interaction between the two proteins.[7] This difference may have implications for the therapeutic window and efficacy in established infections. Research indicates that due to this mechanism, this compound maintains greater potency in cellular assays when treatment is delayed compared to JNJ-1802.[1][2][3][4]
dot
Quantitative Comparison of Inhibitor Performance
The efficacy of this compound and JNJ-1802 has been quantified through various biophysical and cellular assays. The following tables summarize the key comparative data.
Table 1: Binding Affinity of Inhibitors to DENV NS4B
| Inhibitor | Binding Affinity (Kd) to DENV-2 NS4B | Method |
| This compound | 84 nM | Isothermal Titration Calorimetry (ITC) |
| JNJ-1802 | 20 nM | Isothermal Titration Calorimetry (ITC) |
Data sourced from PNAS.[4]
Table 2: In Vitro Inhibition of DENV-2 Replication
| Inhibitor | IC50 / EC50 | Cell Line | Virus Strain |
| This compound | 7.5 nM (EC50) | Not Specified | Not Specified |
| JNJ-1802 | 0.019 nM (EC50) | Not Specified | Not Specified |
| JNJ-1802 | 0.0123 nM (IC50) | Vero | DENV-2/RL |
| JNJ-1802 | 0.0128 nM (IC50) | Vero | DENV-2/16681 |
Data sourced from PNAS and PLOS Computational Biology.[7][8][9]
These data indicate that while both compounds are highly potent, JNJ-1802 exhibits a stronger binding affinity to NS4B and a lower effective concentration in standard cellular assays.[4][8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and JNJ-1802.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat change that occurs when two molecules interact.
Objective: To determine the binding affinity (Kd) of this compound and JNJ-1802 to DENV NS4B protein.
Protocol:
-
Sample Preparation:
-
Purified recombinant DENV NS4B protein is extensively dialyzed against the experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to ensure buffer matching.
-
This compound and JNJ-1802 are dissolved in the same dialysis buffer to a final concentration approximately 10-fold higher than the protein concentration. A small percentage of DMSO may be used to aid solubility, with the same percentage added to the protein solution to minimize buffer mismatch effects.
-
-
ITC Experiment:
-
The sample cell of the ITC instrument is filled with the NS4B protein solution (typically at a concentration of 5-50 µM).
-
The injection syringe is filled with the inhibitor solution.
-
A series of small, sequential injections of the inhibitor into the protein solution are performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The dissociation constant (Kd) is the reciprocal of Ka.
-
dot
Biolayer Interferometry (BLI)
BLI is an optical analytical technique for measuring biomolecular interactions in real-time.
Objective: To assess the ability of this compound and JNJ-1802 to disrupt pre-formed NS4B-NS3 complexes.
Protocol:
-
Biosensor Preparation:
-
Streptavidin-coated biosensors are hydrated in the assay buffer.
-
Biotinylated recombinant DENV NS4B protein is loaded onto the biosensors.
-
-
Association of NS3:
-
The NS4B-loaded biosensors are dipped into wells containing a solution of recombinant DENV NS3 protein to allow for the formation of the NS4B-NS3 complex. This association is monitored in real-time.
-
-
Dissociation in the Presence of Inhibitors:
-
The biosensors with the pre-formed NS4B-NS3 complex are then moved into wells containing either buffer alone (control) or buffer with varying concentrations of this compound or JNJ-1802.
-
The dissociation of NS3 from NS4B is monitored in real-time. An increased dissociation rate in the presence of an inhibitor indicates its ability to disrupt the pre-formed complex.
-
-
Data Analysis:
-
The binding and dissociation curves are analyzed to determine the association (kon) and dissociation (koff) rate constants. The dissociation constant (Kd) can be calculated as koff/kon.
-
Co-immunoprecipitation (Co-IP)
Co-IP is a technique used to study protein-protein interactions by using an antibody to pull down a specific protein and its binding partners.
Objective: To confirm the interaction between NS4B and NS3 in a cellular context and to assess the inhibitory effect of this compound and JNJ-1802.
Protocol:
-
Cell Culture and Transfection/Infection:
-
A suitable cell line (e.g., HEK293T or Huh7) is cultured.
-
Cells are either co-transfected with plasmids expressing tagged versions of NS4B (e.g., HA-tagged) and NS3, or infected with DENV.
-
For inhibitor studies, cells are treated with either DMSO (vehicle control), this compound, or JNJ-1802 for a specified period.
-
-
Cell Lysis:
-
Cells are harvested and lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
The cell lysate is incubated with an antibody specific for the tagged protein (e.g., anti-HA antibody).
-
Protein A/G-conjugated beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
The beads are washed multiple times to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against both the "bait" protein (e.g., NS4B-HA) and the potential "prey" protein (e.g., NS3) to detect the co-immunoprecipitated protein. A reduction in the amount of co-precipitated NS3 in the presence of the inhibitors indicates a disruption of the interaction.
-
dot
Conclusion
Both this compound and JNJ-1802 are highly promising inhibitors of dengue virus replication, targeting the essential NS4B-NS3 interaction. While JNJ-1802 demonstrates superior potency in terms of binding affinity and in vitro inhibitory concentration in standard assays, this compound possesses the unique ability to disrupt pre-formed NS4B-NS3 complexes, which may offer a therapeutic advantage in established infections. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers to further investigate and build upon the development of these and other next-generation dengue virus inhibitors.
References
- 1. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 6. vax-before-travel.com [vax-before-travel.com]
- 7. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics | PLOS Computational Biology [journals.plos.org]
- 8. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NITD-688 and Other Dengue Virus NS4B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The global threat of dengue virus (DENV) infection, with no approved antiviral therapies currently available, underscores the urgent need for effective drug development. The viral nonstructural protein 4B (NS4B) has emerged as a promising target for antiviral intervention due to its crucial roles in viral replication and evasion of the host immune response. This guide provides a comparative analysis of NITD-688, a clinical-stage DENV NS4B inhibitor, and other notable inhibitors targeting the same protein, with a focus on their mechanism of action, potency, and preclinical efficacy, supported by experimental data.
Mechanism of Action: Disrupting the Viral Replication Machinery
This compound, a potent pan-serotype DENV inhibitor currently in Phase II clinical trials, functions by directly binding to the NS4B protein.[1][2][3][4][5] This binding event specifically disrupts the critical interaction between NS4B and the viral nonstructural protein 3 (NS3).[1][2][3][4][5][6] The NS4B-NS3 interaction is essential for the formation of the viral replication complex, a cellular "factory" where the virus replicates its genetic material. By interfering with this interaction, this compound effectively halts the production of new viral particles.[1][2][3][4][5]
Another clinical-stage NS4B inhibitor, JNJ-1802, shares a similar mechanism of action by blocking the NS4B/NS3 interaction.[1][7] However, studies suggest that this compound may have an advantage in its ability to disrupt pre-existing NS4B/NS3 complexes, whereas JNJ-1802 is thought to primarily prevent the formation of new complexes.[1][8] This suggests that this compound could retain greater potency in cellular assays, even with delayed treatment.[1][2][3][4][5]
Other notable DENV NS4B inhibitors include NITD-618, an earlier compound from which this compound was optimized, and JNJ-A07, an analog of JNJ-1802.[9][10][11] These compounds also target NS4B and inhibit viral replication, highlighting the validity of NS4B as an antiviral target.[9][10][12][13]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data on the potency and binding affinity of this compound and other DENV NS4B inhibitors.
Table 1: In Vitro Potency (EC50) of DENV NS4B Inhibitors Against Different DENV Serotypes
| Inhibitor | DENV-1 (nM) | DENV-2 (nM) | DENV-3 (nM) | DENV-4 (nM) | Reference |
| This compound | 38 | 8 | 8 | 18 | [12] |
| JNJ-1802 | - | 0.019 | - | - | [8] |
| NITD-618 | 4100 | 1000 | - | - | [9][14] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Binding Affinity (Kd) of Inhibitors to DENV NS4B Protein
| Inhibitor | DENV Serotype | Binding Affinity (Kd) (nM) | Reference |
| This compound | DENV-1 | 437 | [1] |
| DENV-2 | 84 | [1] | |
| DENV-3 | ~84 | [1] | |
| DENV-4 | >84 | [1] | |
| JNJ-1802 | DENV-2 | 20 | [8][15] |
Kd (dissociation constant) is a measure of the binding affinity between a ligand (inhibitor) and a protein. A lower Kd value indicates a stronger binding affinity.
Preclinical Efficacy
In preclinical animal models, this compound has demonstrated significant efficacy in reducing viral load.[7][16] In infected AG129 mice, oral administration of this compound resulted in a substantial reduction in viremia, even when treatment was initiated 48 hours after infection.[7][16] Pharmacokinetic studies have shown that this compound has good oral bioavailability and a long elimination half-life, making it a promising candidate for clinical development.[7][16] JNJ-A07, an analog of JNJ-1802, has also shown effectiveness in reducing DENV load and pathogenesis in AG129 mice.[10]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: DENV NS4B Signaling Pathway and Inhibition.
Caption: Experimental Workflow for DENV NS4B Inhibitor Evaluation.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To measure the direct binding affinity between the inhibitor and the DENV NS4B protein.
Methodology:
-
Purified recombinant DENV NS4B protein is placed in the sample cell of the ITC instrument.
-
The inhibitor (e.g., this compound) is loaded into the injection syringe.
-
The inhibitor is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Co-Immunoprecipitation (Co-IP) Assay
Objective: To determine if the inhibitor disrupts the interaction between NS4B and NS3 in a cellular context.
Methodology:
-
HEK-293T cells are co-transfected with plasmids expressing tagged versions of DENV NS4B and NS3.
-
The cells are treated with the inhibitor or a vehicle control (DMSO).
-
After a specified incubation period, the cells are lysed.
-
An antibody specific to the tag on NS4B is used to immunoprecipitate NS4B and any interacting proteins from the cell lysate.
-
The immunoprecipitated complex is then analyzed by Western blotting using an antibody against the tag on NS3.
-
A reduction in the amount of co-immunoprecipitated NS3 in the inhibitor-treated sample compared to the control indicates disruption of the NS4B-NS3 interaction.
Viral Titer Reduction Assay
Objective: To determine the potency (EC50) of the inhibitor in reducing the production of infectious virus particles.
Methodology:
-
A suitable cell line (e.g., Vero or A549 cells) is seeded in a multi-well plate.
-
The cells are infected with DENV at a known multiplicity of infection (MOI).
-
The infected cells are then treated with serial dilutions of the inhibitor.
-
After an incubation period that allows for viral replication (typically 48-72 hours), the cell culture supernatant is collected.
-
The amount of infectious virus in the supernatant is quantified using a plaque assay or a focus-forming unit (FFU) assay.
-
The EC50 value is calculated as the concentration of the inhibitor that reduces the viral titer by 50% compared to the untreated control.
Conclusion
This compound represents a significant advancement in the development of direct-acting antivirals for dengue fever. Its potent, pan-serotype activity and favorable preclinical profile make it a leading candidate in the fight against this widespread viral disease. The comparative data presented here highlights the subtle but important differences between this compound and other NS4B inhibitors, particularly in their binding affinities and potential mechanisms of disrupting the viral replication complex. Continued research and clinical evaluation of these and other NS4B-targeting compounds are crucial for the eventual development of an effective therapy for dengue.
References
- 1. pnas.org [pnas.org]
- 2. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. UTMB research uncovers how drug candidate stops dengue infection [utmb.edu]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Dengue virus NS4B protein as a target for developing antivirals [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Dengue virus NS4B protein as a target for developing antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. This compound, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Nitd-688 Against Dengue Virus Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral efficacy of Nitd-688 against various Dengue virus (DENV) clinical isolates. The information is compiled from publicly available research data to assist in the evaluation of this compound for research and development purposes.
Introduction to this compound
This compound is a potent, orally bioavailable, pan-serotype inhibitor of the Dengue virus.[1][2] It is currently in Phase II clinical trials for the treatment of Dengue fever. The compound targets the viral non-structural protein 4B (NS4B), a key component of the viral replication complex.[2][3] By binding to NS4B, this compound disrupts its interaction with the viral non-structural protein 3 (NS3), which is essential for viral RNA replication. This disruption inhibits the formation of new viral replication complexes and can also disrupt pre-existing ones.[3][4]
Quantitative Efficacy Data
| Compound | Virus Serotype/Strain | Cell Line | Assay Type | EC50 (nM) | Citation(s) |
| This compound | DENV-1, DENV-2, DENV-3, DENV-4 | Not Specified | Not Specified | 8 - 38 | [2] |
| This compound | DENV-2 (unspecified strain) | PBMCs | Not Specified | 0.94 | [5] |
| JNJ-1802 | DENV-1, DENV-2, DENV-3, DENV-4 | Not Specified | Not Specified | 0.057 - 11 | [6] |
| JNJ-1802 | DENV-2 (RL and 16681 strains) | Vero cells | Viral RNA Reduction | ~0.0123 - 0.0128 | [7][8] |
| JNJ-A07 | Panel of 21 clinical isolates (all 4 serotypes) | Not Specified | Not Specified | Nanomolar to Picomolar range | [9][10] |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a more potent compound. The lack of a comprehensive public database on the efficacy of this compound against a wide array of clinical isolates for each serotype is a current limitation in the available literature.
Mechanism of Action: Signaling Pathway
This compound exerts its antiviral effect by targeting the Dengue virus replication complex. The diagram below illustrates the simplified signaling pathway of DENV replication and the point of inhibition by this compound.
Caption: DENV replication pathway and this compound's mechanism of action.
Experimental Protocols
The efficacy of antiviral compounds like this compound is typically evaluated using a variety of in vitro assays. Below are detailed methodologies for key experiments commonly cited in the field.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that measures the ability of a compound to inhibit the infection of susceptible cells by the virus, resulting in a reduction of visible plaques.
Objective: To determine the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (PRNT50).
Materials:
-
Vero or BHK-21 cells
-
Dengue virus clinical isolates
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Antiviral compound (e.g., this compound)
-
Semi-solid overlay (e.g., carboxymethylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed susceptible cells (e.g., Vero cells) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the antiviral compound in a suitable solvent (e.g., DMSO) and then in cell culture medium.
-
Virus-Compound Incubation: Mix a standardized amount of the dengue virus with each dilution of the compound and incubate for a defined period (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and add a semi-solid overlay to restrict the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates for several days (typically 5-7 days) to allow for plaque formation.
-
Staining: Fix the cells with a fixative (e.g., formaldehyde) and then stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Cell-Based Flavivirus Immunodetection Assay
This is a high-throughput assay that measures the inhibition of viral antigen expression within infected cells.
Objective: To quantify the reduction in the number of infected cells in the presence of an antiviral compound.
Materials:
-
Huh-7 or other susceptible human cell lines
-
Dengue virus clinical isolates
-
Antiviral compound (e.g., this compound)
-
Primary antibody against a DENV antigen (e.g., Envelope protein)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells in 96-well or 384-well plates suitable for high-content imaging.
-
Compound Treatment: Add serial dilutions of the antiviral compound to the cells.
-
Infection: Infect the cells with the dengue virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period that allows for robust viral antigen expression (e.g., 48-72 hours).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with the primary antibody, followed by incubation with the fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Acquire images of the wells using a high-content imaging system.
-
Data Analysis: The number of infected cells (positive for viral antigen) and the total number of cells (DAPI-stained nuclei) are automatically counted. The percentage of infected cells is calculated for each compound concentration. The EC50 value is determined by fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of an antiviral compound against Dengue virus.
References
- 1. This compound, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of JNJ-1802, a First-in-Class Pan-Serotype Dengue Virus NS4B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics | PLOS Computational Biology [journals.plos.org]
- 8. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent selective pan-serotype dengue inhibitor developed | 2021-10-13 | BioWorld [bioworld.com]
- 10. drughunter.com [drughunter.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of NITD-688
This guide provides a comprehensive comparison of the preclinical efficacy of NITD-688, a promising antiviral candidate for the treatment of dengue virus (DENV) infection. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against alternative compounds.
Executive Summary
This compound is an orally active, pan-serotype inhibitor of the dengue virus NS4B protein. It demonstrates potent antiviral activity in vitro across all four DENV serotypes and significant efficacy in reducing viremia in preclinical animal models. The mechanism of action involves the disruption of the critical interaction between the viral non-structural proteins NS4B and NS3, which is essential for viral replication. This guide presents a detailed analysis of its in vitro potency and in vivo efficacy, alongside a comparison with the clinical-stage inhibitor, JNJ-1802.
In Vitro Efficacy
This compound exhibits potent, single to double-digit nanomolar efficacy against all four serotypes of the dengue virus in cell-based assays. Its inhibitory activity is well-documented in various cell lines, including peripheral blood mononuclear cells (PBMCs), where it shows an exceptionally low EC50 value against DENV-2.
Comparative In Vitro Potency of NS4B Inhibitors
| Compound | DENV-1 EC50 (nM) | DENV-2 EC50 (nM) | DENV-3 EC50 (nM) | DENV-4 EC50 (nM) | Cell Line | Reference |
| This compound | 38 | 8 | 8 | 38 | Not Specified | |
| This compound | Not Specified | 0.94 | Not Specified | Not Specified | PBMCs | |
| JNJ-1802 | 11 | 0.057 | Not Specified | Not Specified | Not Specified |
In Vivo Efficacy
Preclinical studies in the AG129 mouse model, which is deficient in interferon-α/β and -γ receptors and susceptible to DENV infection, have demonstrated the significant in vivo efficacy of this compound. Oral administration of this compound resulted in a substantial reduction in viral load.
Comparative In Vivo Efficacy of NS4B Inhibitors in AG129 Mice
| Compound | Dosage | Treatment Schedule | Viremia Reduction (log10) | Timing of Treatment | Reference |
| This compound | 30 mg/kg | Twice daily for 3 days | 1.44 | Starting at time of infection | |
| This compound | 30 mg/kg | Twice daily for 3 days | 1.16 | Starting 48 hours after infection | |
| JNJ-1802 | Not Specified | Not Specified | Effective against all 4 serotypes | Not Specified |
Mechanism of Action: Targeting the DENV NS4B-NS3 Interaction
This compound's antiviral activity stems from its ability to bind directly to the viral non-structural protein 4B (NS4B). This binding disrupts the crucial interaction between NS4B and another non-structural protein, NS3. The NS4B-NS3 complex is an essential component of the viral replication machinery, and its disruption effectively halts viral proliferation.
Independent Validation of NITD-688's Antiviral Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral potency of NITD-688 with other relevant alternatives, supported by experimental data. The information is intended to assist researchers in evaluating the therapeutic potential of this compound for Dengue virus (DENV) infection.
Executive Summary
This compound is a potent, orally bioavailable, pan-serotype inhibitor of the Dengue virus.[1] It targets the viral nonstructural protein 4B (NS4B), a key component of the viral replication complex.[2] The primary mechanism of action of this compound involves the disruption of the critical interaction between NS4B and the viral NS3 protein, which is essential for viral RNA replication.[2][3][4][5][6][7] This guide presents a detailed comparison of this compound's in vitro efficacy against all four DENV serotypes with that of other NS4B inhibitors, including JNJ-1802, JNJ-A07, and NITD-618.
Data Presentation
Table 1: In Vitro Antiviral Potency (EC50) of NS4B Inhibitors Against Dengue Virus Serotypes
| Compound | DENV-1 (nM) | DENV-2 (nM) | DENV-3 (nM) | DENV-4 (nM) | Reference(s) |
| This compound | 38 | 8 | 10 | 21 | [1][8] |
| JNJ-1802 | <0.04 - 1.8 | <0.04 - 1.8 | <0.04 - 1.8 | 45 | [9] |
| JNJ-A07 | ~1 | ~0.1 | ~1 | ~1 | [10] |
| NITD-618 | 1500 | 1600 | 1600 | 4100 | [3] |
EC50 (Half-maximal effective concentration) values represent the concentration of the compound required to inhibit viral replication by 50%. Lower values indicate higher potency.
Table 2: Binding Affinity (Kd) of NS4B Inhibitors to DENV NS4B Protein
| Compound | DENV-1 NS4B (nM) | DENV-2 NS4B (nM) | DENV-3 NS4B (nM) | DENV-4 NS4B (nM) | Reference(s) |
| This compound | 437 | 84 | 84 | 247 | [3][11][12] |
| JNJ-1802 | Not Reported | 20 | Not Reported | Not Reported | [11] |
Kd (Dissociation constant) values represent the affinity of the compound for its target protein. Lower values indicate a stronger binding affinity.
Experimental Protocols
Antiviral Potency Determination (EC50)
a) Plaque Reduction Neutralization Test (PRNT)
This assay is a functional method to quantify the titer of neutralizing antibodies or the potency of antiviral compounds.
-
Cell Culture: Vero or BHK-21 cells are seeded in 6- or 12-well plates and grown to form a confluent monolayer.
-
Compound Dilution: The antiviral compound is serially diluted in a serum-free medium.
-
Virus Incubation: A known amount of Dengue virus (typically 50-100 plaque-forming units) is incubated with each dilution of the compound for 1 hour at 37°C to allow the compound to bind to the virus or interfere with its replication machinery upon infection.
-
Infection: The virus-compound mixture is added to the cell monolayers and incubated for 1-2 hours to allow for viral entry.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict the spread of progeny virus, leading to the formation of localized plaques.
-
Incubation: Plates are incubated for 4-7 days to allow for plaque development.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1][13][14][15][16]
b) Real-Time Quantitative PCR (RT-qPCR) Assay
This method quantifies viral RNA to determine the level of viral replication.
-
Cell Culture and Infection: Cells (e.g., Huh7 or A549) are seeded in multi-well plates and infected with DENV in the presence of serial dilutions of the antiviral compound.
-
RNA Extraction: At a specific time point post-infection (e.g., 48 or 72 hours), total RNA is extracted from the cells or the culture supernatant.
-
Reverse Transcription: The viral RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and DENV-specific primers.
-
qPCR: The cDNA is then amplified in a real-time PCR machine using DENV-specific primers and a fluorescent probe (e.g., SYBR Green or TaqMan).
-
Quantification: The amount of viral RNA is quantified by measuring the fluorescence intensity, which is proportional to the amount of amplified DNA. A standard curve is used to determine the viral RNA copy number.
-
EC50 Calculation: The reduction in viral RNA levels is calculated for each compound concentration compared to the untreated control, and the EC50 is determined.[8][17][18][19][20]
c) Luciferase Reporter Assay
This high-throughput method utilizes a reporter virus that expresses a luciferase enzyme.
-
Reporter Virus: A recombinant Dengue virus is engineered to express a reporter gene, such as Renilla or Firefly luciferase.[21][22][23][24]
-
Cell Culture and Infection: Host cells are infected with the reporter virus in the presence of varying concentrations of the antiviral compound.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the luciferase enzyme.
-
Luciferase Activity Measurement: A substrate for the luciferase is added, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the level of viral replication.
-
EC50 Calculation: The inhibition of luciferase activity is calculated for each compound concentration, and the EC50 value is determined.[23][24][25]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity of molecules.
-
Sample Preparation: Purified recombinant DENV NS4B protein is placed in the sample cell of the calorimeter, and the inhibitor (e.g., this compound) is loaded into the injection syringe. Both are in an identical buffer solution to minimize heat of dilution effects.
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat change associated with each injection is measured. This heat change is a result of the binding interaction.
-
Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of the inhibitor to the protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[11][12]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in cells.
-
Cell Transfection and Treatment: Cells (e.g., HEK293T) are co-transfected with plasmids expressing tagged versions of DENV NS4B and NS3 proteins. The cells are then treated with the inhibitor or a vehicle control.
-
Cell Lysis: The cells are lysed to release the protein complexes.
-
Immunoprecipitation: An antibody specific to one of the tagged proteins (e.g., anti-FLAG for FLAG-tagged NS4B) is added to the cell lysate and incubated to form an antibody-protein complex.
-
Complex Pull-down: Protein A/G beads are added to the lysate to bind to the antibody-protein complex, and the entire complex is pulled down by centrifugation.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the interacting protein (e.g., HA-tagged NS3) is detected by Western blotting using an antibody specific to its tag. A decrease in the amount of co-immunoprecipitated NS3 in the presence of the inhibitor indicates that the inhibitor disrupts the NS4B-NS3 interaction.
Mandatory Visualization
Caption: Mechanism of this compound action on the DENV replication complex.
Caption: Experimental workflow for validating antiviral potency.
References
- 1. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New dengue virus inhibitors targeting NS3-NS5 interaction identified by in silico screening [frontiersin.org]
- 3. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NITD-618 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Mechanistic Insights into Dengue Virus Inhibition by a Clinical Trial Compound this compound | bioRxiv [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Insights into Dengue Virus Inhibition by a Clinical Trial Compound this compound | bioRxiv [biorxiv.org]
- 12. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.10. Plaque reduction neutralization assay [bio-protocol.org]
- 14. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avys.omu.edu.tr [avys.omu.edu.tr]
- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 17. Measuring Dengue Virus RNA in the Culture Supernatant of Infected Cells by Real-time Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. genomica.uaslp.mx [genomica.uaslp.mx]
- 19. geneticsmr.com [geneticsmr.com]
- 20. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. avantorsciences.com [avantorsciences.com]
- 22. High-Throughput Screening Using Dengue Virus Reporter Genomes | Springer Nature Experiments [experiments.springernature.com]
- 23. Development and characterization of a stable luciferase dengue virus for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. A quantitative luciferase-based cell–cell fusion assay to measure four-serotype dengue virus E protein-triggered membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of Nitd-688 in Combination Therapies for Dengue Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitd-688, also known as EYU-688, is a potent, orally bioavailable, pan-serotype inhibitor of the dengue virus (DENV) non-structural protein 4B (NS4B).[1][2] Developed by Novartis, this small molecule antiviral is currently in Phase II clinical trials and represents a promising therapeutic candidate for dengue fever, a mosquito-borne viral illness that poses a significant global health threat.[2][3][4] The mechanism of action of this compound involves the disruption of the critical interaction between the viral proteins NS4B and NS3, which is essential for the formation of the viral replication complex.[3][4][5][6][7] While this compound has demonstrated significant antiviral activity as a monotherapy in preclinical studies, the exploration of its synergistic effects with other antiviral compounds is a critical area of research.[1][8][9] Combination therapy is a well-established strategy in virology to enhance efficacy, reduce the dosage of individual drugs, and mitigate the emergence of drug-resistant viral strains.[10][11]
This guide provides a comparative overview of the potential synergistic effects of this compound with other antiviral compounds. Due to the limited publicly available data on specific combination studies involving this compound, this document will focus on the rationale for such combinations, present hypothetical data to illustrate how synergistic effects would be quantified and compared, and detail the experimental protocols required to perform these critical assessments.
Data Presentation: Quantifying Synergistic Effects
The synergistic, additive, or antagonistic effects of drug combinations are typically quantified using the Combination Index (CI). The CI is calculated based on the dose-response curves of individual drugs and their combinations. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
The following table presents a hypothetical analysis of the synergistic potential of this compound in combination with other classes of antiviral agents against a specific DENV serotype in a cell-based assay.
Table 1: Hypothetical Synergistic Effects of this compound with Other Antiviral Compounds against DENV-2
| Antiviral Compound | Mechanism of Action | Individual EC50 (nM) | Combination EC50 (nM) (this compound + Compound) | Combination Index (CI) | Predicted Interaction |
| This compound | NS4B-NS3 Interaction Inhibitor | 15 | - | - | - |
| Compound A | NS5 RNA-dependent RNA polymerase (RdRp) Inhibitor | 500 | 100 (this compound) + 250 (Compound A) | < 0.7 | Synergistic |
| Compound B | NS3 Protease Inhibitor | 200 | 10 (this compound) + 100 (Compound B) | < 0.6 | Synergistic |
| Compound C | Host-targeting α-glucosidase inhibitor | 1000 | 15 (this compound) + 500 (Compound C) | ~ 1.0 | Additive |
| Compound D | Entry Inhibitor | 300 | 20 (this compound) + 200 (Compound D) | > 1.2 | Antagonistic |
EC50 (Half-maximal effective concentration) values are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral synergy. The following are standard protocols for key experiments in this area.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay is a gold standard for determining the antiviral activity of compounds.
-
Cell Culture: A suitable cell line permissive to DENV infection, such as Vero E6 or Huh-7 cells, is cultured to confluence in 24-well plates.
-
Virus Inoculation: The cell monolayers are infected with a known titer of DENV (e.g., DENV-2) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Following infection, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose) containing serial dilutions of this compound, the combination compound, or both.
-
Incubation: The plates are incubated for a period that allows for plaque formation (typically 4-5 days).
-
Plaque Visualization and Counting: The cells are fixed and stained with a dye such as crystal violet to visualize and count the viral plaques.
-
Data Analysis: The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control. For combination studies, a matrix of concentrations of both drugs is tested.
Synergy Analysis (Isobologram and Combination Index)
This analysis quantitatively determines the nature of the interaction between two drugs.
-
Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination at fixed ratios.
-
Isobologram Generation: An isobologram is a graphical representation of the interaction between two drugs. The concentrations of the two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. A line connecting the single-drug EC50 values represents the line of additivity.
-
Combination Index (CI) Calculation: The CI is calculated using the Chou-Talalay method, which is based on the median-effect principle. This method provides a quantitative measure of the degree of synergy or antagonism. Specialized software such as CompuSyn or Chalice can be used for these calculations.[12]
Mandatory Visualization
Signaling Pathway of DENV Replication and Targets of Antiviral Agents
The following diagram illustrates the replication cycle of the Dengue virus and highlights the targets of different classes of antiviral compounds, providing a rationale for combination therapy.
Caption: DENV replication pathway and potential targets for combination antiviral therapy.
Experimental Workflow for Synergy Assessment
The following diagram outlines the logical flow of experiments to assess the synergistic effects of this compound with another antiviral compound.
Caption: Experimental workflow for determining antiviral synergy.
Conclusion
While specific data on the synergistic effects of this compound with other antiviral compounds are not yet widely published, the rationale for pursuing such combination therapies for dengue is strong. By targeting different essential viral or host factors, combination approaches have the potential to achieve greater efficacy, reduce the likelihood of resistance, and ultimately improve clinical outcomes for patients with dengue fever. The experimental frameworks outlined in this guide provide a robust methodology for the systematic evaluation of this compound in combination with other promising antiviral agents. Further research in this area is critical to advancing the development of effective and durable treatments for this globally significant viral disease.
References
- 1. researchgate.net [researchgate.net]
- 2. EYU-688 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. UTMB research uncovers how drug candidate stops dengue infection [utmb.edu]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Synergistic suppression of dengue virus replication using a combination of nucleoside analogs and nucleoside synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Suppression of Dengue Virus Replication Using a Combination of Nucleoside Analogs and Nucleoside Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Nitd-688
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of Nitd-688, a pan-serotype inhibitor of the dengue virus NS4B protein. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, standard laboratory safety precautions must be observed. The following personal protective equipment is recommended to minimize exposure and ensure safe handling.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. Respirator not required under normal handling conditions. |
Safe Handling and Disposal Protocols
Experimental Workflow for Safe Handling of this compound
The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Detailed Methodologies
Handling:
-
Preparation: Before handling this compound, ensure that a designated workspace in a well-ventilated area has been prepared. All necessary PPE should be readily available.
-
Personal Protective Equipment: At a minimum, a laboratory coat, chemical-resistant gloves, and safety glasses with side shields should be worn.
-
Weighing and Transferring: When weighing or transferring the solid compound, take care to avoid the formation of dust. If working with a solution, prevent the generation of aerosols.
-
Work Area: Conduct all manipulations of this compound within a chemical fume hood if there is a potential for inhalation exposure.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Disposal:
-
Waste Collection: Collect all waste materials contaminated with this compound, including unused compound, contaminated gloves, pipette tips, and absorbent materials, in a clearly labeled, sealed container.
-
Disposal Route: Dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
Emergency Response Plan for a this compound Spill
In the event of a spill, follow the steps outlined in the diagram below to ensure a safe and effective cleanup.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
